![molecular formula C33H33N5O5 B071355 Sdz nkt 343 CAS No. 180046-99-5](/img/structure/B71355.png)
Sdz nkt 343
Übersicht
Beschreibung
SDZ NKT 343 is a highly selective human tachykinin NK1 receptor antagonist . It displays > 130-fold selectivity over human NK2 and NK3 receptors . It potently antagonizes SP-induced Ca2+ efflux in vitro and inhibits mechanical hyperalgesia in vivo .
Synthesis Analysis
The synthesis of SDZ NKT 343 involves the reaction of N-(tert-butoxycarbonyl)-L-(2-naphthyl)alanine with N-methylbenzyamine by means of isobutyl chloroformate and NMM in dichloromethane .Molecular Structure Analysis
The molecular formula of SDZ NKT 343 is C33H33N5O5 . Its molecular weight is 579.65 . The exact mass is 579.25 .Chemical Reactions Analysis
SDZ NKT 343 potently antagonizes SP-induced Ca2+ efflux in vitro . It also inhibits mechanical hyperalgesia in vivo .Physical And Chemical Properties Analysis
SDZ NKT 343 is soluble to 100 mM in DMSO and to 100 mM in ethanol . It should be stored at +4°C .Wissenschaftliche Forschungsanwendungen
Neurology: Pain Sensitization Modulation
SDZ NKT 343 has been studied for its effects on neurokinin 1 (NK1) receptors , which are involved in the processing of nociceptive information in the spinal cord. In a study involving primates, the compound was shown to reverse the increased response to brushing—a sensitized response to innocuous mechanical stimuli—caused by intradermal capsaicin injection . This suggests its potential application in treating conditions associated with central sensitization and chronic pain .
Pharmacology: Receptor Antagonism
As a potent NK1 receptor antagonist, SDZ NKT 343 has a marked affinity for human NK1 receptors, displaying selectivity over NK2 and NK3 receptors . This selectivity makes it a valuable tool for pharmacological research, particularly in understanding the role of these receptors in pain, emesis, and anxiety.
Dermatology: Cutaneous Response Studies
The compound’s ability to modulate cutaneous responses makes it relevant for dermatological research. By blocking NK1 receptors, SDZ NKT 343 can reduce sensitized responses to mechanical stimuli on the skin, which is beneficial for studying skin conditions that involve neurogenic inflammation .
Gastroenterology: Emesis Control
Given its role as an NK1 receptor antagonist, SDZ NKT 343 could be applied in gastroenterological research to explore treatments for emesis (vomiting) since NK1 receptor activation is associated with this reflex .
Psychiatry: Anxiety and Mood Disorders
The involvement of NK1 receptors in anxiety suggests that SDZ NKT 343 could be used in psychiatric research to develop new treatments for anxiety and mood disorders. Its receptor antagonism properties may help in elucidating the neurochemical pathways involved in these conditions .
Respiratory Medicine: Airway Sensitivity
Research indicates that activation of NK1 receptors in the airways leads to increased mucus secretion. SDZ NKT 343’s antagonistic action on these receptors could be utilized in respiratory medicine to study and potentially treat conditions characterized by hypersecretion and airway sensitivity .
Cardiovascular Research: Vasodilation Studies
Substance P, which acts through NK1 receptors, is known to cause vasodilation. SDZ NKT 343 can be used in cardiovascular research to study its effects on blood vessels and develop treatments for conditions involving abnormal vasodilation .
Oncology: Tumor Growth and Pain
NK1 receptors have been implicated in tumor growth and cancer-related pain. SDZ NKT 343’s antagonistic effects on these receptors present a possible application in oncology research, both for understanding the mechanisms of tumor progression and for developing pain management strategies in cancer patients .
Safety And Hazards
SDZ NKT 343 is intended for laboratory research use only . For safety information, please refer to the Safety Data Sheet .
Relevant Papers Several papers have been published on SDZ NKT 343. These include studies on its general pharmacology , its effects on cutaneous responses of primate spinothalamic tract neurons sensitized by intradermal capsaicin injection , and its potential as a novel, selective NK1 receptor antagonist .
Eigenschaften
IUPAC Name |
(2S)-2-N-[(2S)-1-[benzyl(methyl)amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]-1-N-(2-nitrophenyl)pyrrolidine-1,2-dicarboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H33N5O5/c1-36(22-23-10-3-2-4-11-23)32(40)28(21-24-17-18-25-12-5-6-13-26(25)20-24)34-31(39)30-16-9-19-37(30)33(41)35-27-14-7-8-15-29(27)38(42)43/h2-8,10-15,17-18,20,28,30H,9,16,19,21-22H2,1H3,(H,34,39)(H,35,41)/t28-,30-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCVSIMQAFWRUEC-JDXGNMNLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C(CC2=CC3=CC=CC=C3C=C2)NC(=O)C4CCCN4C(=O)NC5=CC=CC=C5[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC1=CC=CC=C1)C(=O)[C@H](CC2=CC3=CC=CC=C3C=C2)NC(=O)[C@@H]4CCCN4C(=O)NC5=CC=CC=C5[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H33N5O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30431762 | |
Record name | SDZ NKT 343 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30431762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
579.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sdz nkt 343 | |
CAS RN |
180046-99-5 | |
Record name | SDZ NKT 343 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30431762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does SDZ NKT 343 interact with its target and what are the downstream effects?
A: SDZ NKT 343 acts as a potent and selective antagonist of the human NK1 receptor [, ]. This receptor is primarily activated by the neuropeptide Substance P, which plays a role in pain transmission, emesis, and various neuropsychiatric conditions. By blocking the NK1 receptor, SDZ NKT 343 inhibits the binding and subsequent signaling cascade initiated by Substance P. This, in turn, is believed to contribute to its analgesic effects in chronic pain models [] and potentially modulate other physiological processes associated with Substance P signaling.
Q2: What is the structure-activity relationship (SAR) of SDZ NKT 343? How do modifications to its structure impact its activity, potency, and selectivity?
A: The development of SDZ NKT 343 involved a series of structural modifications guided by SAR studies []. Initially, researchers discovered that 2-substitution on the benzylthiourea moiety was crucial for enhancing affinity for the human NK1 receptor. Halogen substitutions (Cl, Br) at this position proved beneficial. Further optimization involved modifying the proline diphenylmethyl amide portion, leading to the identification of aromatic amino acid amides that improved binding affinity. Notably, incorporating a 2-chlorobenzylthiourea unit with a 2-naphthylalanine amide resulted in the first sub-nanomolar ligand for the human NK1 receptor. Subsequent simplification of the benzylthiourea to phenylthiourea, along with the inclusion of a 2-nitro group, culminated in the development of SDZ NKT 343, a highly potent human NK1 receptor ligand with a Ki of 0.16 nM []. These findings highlight the importance of specific structural motifs in achieving high affinity and selectivity for the target receptor.
Q3: What is known about the in vitro and in vivo efficacy of SDZ NKT 343?
A: Beyond its high in vitro potency, SDZ NKT 343 demonstrated significant analgesic effects in preclinical models. Specifically, it showed potent oral activity in guinea pig models of both chronic inflammatory and neuropathic pain []. This suggests potential therapeutic benefits in managing chronic pain conditions. Additionally, research using positron emission tomography (PET) imaging with a radiolabeled NK1 receptor antagonist, [18F]fluoroethyl-SPA-RQ, highlighted SDZ NKT 343's capacity to act as an antagonist for central NK1 receptors in various animal models []. This further supports its potential for therapeutic applications targeting central nervous system disorders where Substance P and the NK1 receptor are implicated.
Q4: Were any studies conducted to investigate the pharmacokinetics and pharmacodynamics (PK/PD) of SDZ NKT 343?
A: While specific details regarding the absorption, distribution, metabolism, and excretion (ADME) of SDZ NKT 343 are not available within the provided abstracts, its potent oral activity in preclinical pain models [] strongly suggests favorable pharmacokinetic properties. This suggests the compound is absorbed effectively upon oral administration and reaches its target site of action in sufficient concentrations to exert its pharmacological effects. Further research, including detailed PK/PD studies, would be necessary to fully elucidate the compound's disposition and behavior within the body.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.